Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTYUSPVRACXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354575 | |
| Record name | methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207564-82-7 | |
| Record name | methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride to form 4-chlorobenzohydroxamic acid. This intermediate is then cyclized with ethyl chloroformate in the presence of a base such as triethylamine to yield the desired oxazole derivative.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.
Major Products:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-chlorophenyl group in the parent compound provides electron-withdrawing effects, stabilizing the oxazole ring and directing electrophilic substitution. In contrast, the 3-methoxyphenyl analog () introduces electron-donating resonance effects, which may alter metabolic pathways or target engagement .
- Fluorine substitution () combines electronegativity with small atomic size, often enhancing bioavailability and binding specificity .
- Chlorine’s para positioning in the parent compound maximizes symmetry and minimizes steric hindrance, favoring crystallinity and ease of synthesis .
Pharmacological Potential
- HSD17B13 Inhibition : Derivatives like the 3-methoxyphenyl analog () are precursors to inhibitors targeting metabolic enzymes, suggesting the parent compound’s utility in metabolic disease drug discovery .
- Antimicrobial and CNS Applications : Compounds with sulfamoyl () or fluorophenyl () groups are linked to antibacterial or neuroactive applications due to solubility or BBB penetration, respectively .
Biological Activity
Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of the Compound
This compound is characterized by its oxazole ring structure, which is known for conferring various pharmacological properties. The presence of the 4-chlorophenyl group enhances its biological activity, making it a candidate for further research in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains by targeting enzymes involved in bacterial cell wall synthesis. This mechanism is crucial for its effectiveness against resistant strains of bacteria, which are a growing concern in clinical settings.
Anticancer Effects
The compound also demonstrates anticancer properties . Studies have reported that it induces apoptosis in cancer cells through several pathways, including the activation of caspase cascades and modulation of p53 expression levels . The following table summarizes its cytotoxic effects across different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 0.65 | Induction of apoptosis via caspase activation |
| U-937 (leukemia) | 2.41 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 1.5 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects . It has been suggested that the compound can inhibit cyclooxygenase enzymes involved in prostaglandin synthesis, thereby reducing inflammation and pain . This mechanism could be beneficial in developing new anti-inflammatory drugs.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity related to inflammation and cancer pathways.
These interactions lead to significant alterations in cellular processes, contributing to its therapeutic potential.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Study : A recent investigation highlighted the compound's effectiveness against multi-drug resistant bacteria, showcasing its potential as a new antibiotic agent.
- Cancer Research : In vitro studies demonstrated that this compound significantly reduced viability in several cancer cell lines compared to standard chemotherapeutics like doxorubicin .
Q & A
Q. How can researchers optimize the synthesis of methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature and Solvent Selection : Maintain temperatures between 60–80°C in polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and minimize side reactions .
- Reagent Stoichiometry : Use a 1:1.2 molar ratio of the 4-chlorophenyl precursor to the oxazole-forming agent to ensure complete cyclization .
- Monitoring : Employ thin-layer chromatography (TLC) at 30-minute intervals to track reaction progress and identify byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Structural validation relies on:
- NMR Spectroscopy : H NMR (δ 8.1–7.4 ppm for aromatic protons; δ 3.9 ppm for methyl ester) and C NMR (carbonyl at ~165 ppm) confirm substituent positions .
- IR Spectroscopy : Peaks at 1720 cm (ester C=O) and 1600 cm (oxazole ring) verify functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H] at m/z 252.0421) ensures molecular formula accuracy .
Q. How can researchers address low yields during the esterification step of this compound?
- Methodological Answer : Low yields often stem from incomplete esterification or hydrolysis. Mitigation strategies include:
- Acid Catalysis : Use HSO (1–2 mol%) in methanol under reflux to drive esterification .
- Moisture Control : Conduct reactions under inert atmosphere (N/Ar) to prevent ester hydrolysis .
- Post-Reaction Quenching : Rapid neutralization with NaHCO minimizes side reactions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the oxazole ring formation in this compound?
- Methodological Answer : Regioselectivity arises from electronic and steric factors:
- Electronic Effects : The electron-withdrawing 4-chlorophenyl group directs cyclization to the 5-position via resonance stabilization of intermediates .
- Steric Hindrance : Substituents at the 3-position favor oxazole formation due to reduced steric clash compared to alternative positions .
- Isotopic Labeling : Use N-labeled precursors to track nitrogen migration during cyclization via N NMR .
Q. How can researchers evaluate the bioactivity of this compound against enzyme targets?
- Methodological Answer : Bioactivity assessment involves:
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates and IC determination .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for proteins like human serum albumin .
- Docking Simulations : Molecular docking (AutoDock Vina) predicts interactions with active sites, guided by X-ray crystallography data of similar oxazoles .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Resolve via:
- Phase Solubility Analysis : Measure solubility in DMSO, ethanol, and water at 25°C using UV-Vis spectroscopy (λ = 270 nm) .
- Powder X-Ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline vs. amorphous forms affecting solubility .
- HPLC-PDA : Detect trace impurities (<0.5%) that alter solubility profiles .
Key Considerations for Researchers
- Contradictions in Data : Reported melting points vary by 3–5°C due to polymorphism; always characterize batches via DSC .
- Advanced Applications : Explore derivatives (e.g., replacing the 4-chlorophenyl group with trifluoromethyl) to enhance bioactivity .
- Safety : Handle with nitrile gloves (permeation time >30 minutes) due to moderate dermal toxicity (LD >200 mg/kg in rats) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
